

optimizing D-(+)-Trehalose-13C12 concentration for cell culture

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Compound of Interest

Compound Name: D-(+)-Trehalose-13C12

Cat. No.: B15555037

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Technical Support Center: D-(+)-Trehalose-13C12

Welcome to the technical support center for **D-(+)-Trehalose-13C12**. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the optimization of **D-(+)-Trehalose-13C12** concentration in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is D-(+)-Trehalose-13C12 and what is its primary application?

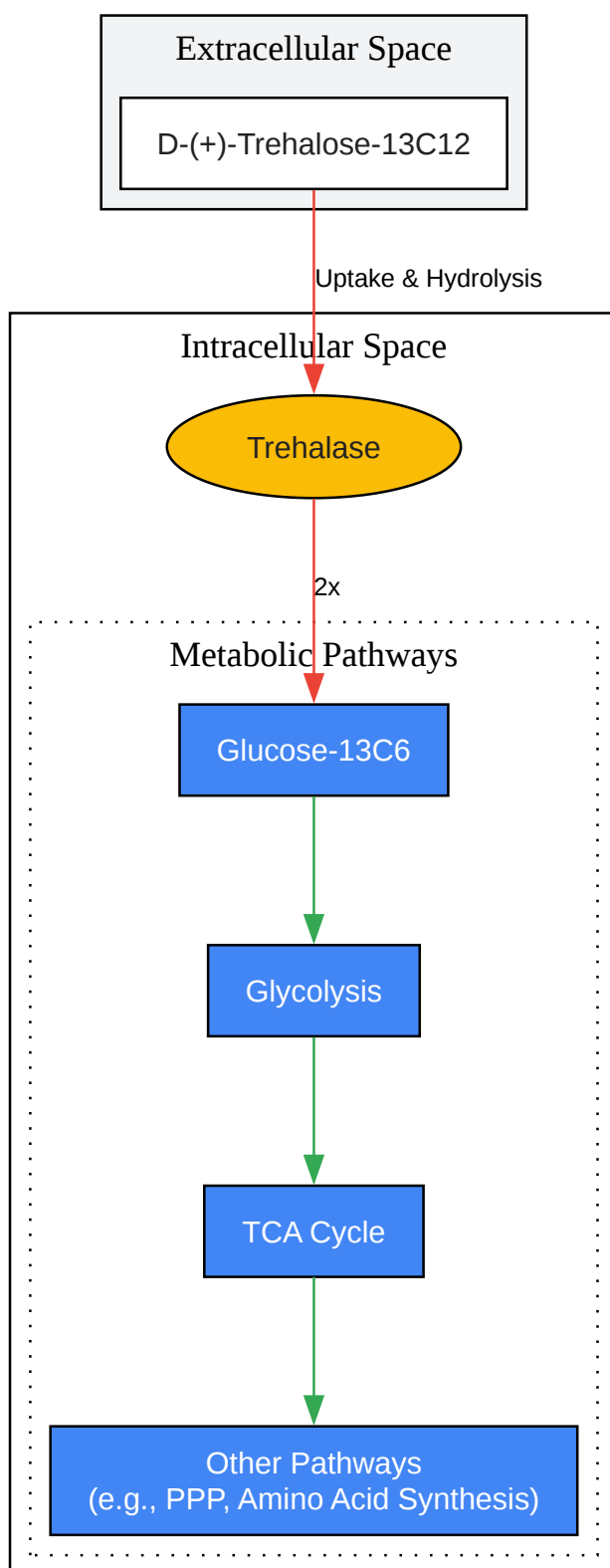
D-(+)-Trehalose-13C12 is a stable isotope-labeled version of D-(+)-Trehalose, a naturally occurring disaccharide composed of two glucose molecules. In this labeled form, all 12 carbon atoms are the heavy isotope, Carbon-13, making it an ideal tracer for research applications.^[1]

Its primary application is in 13C-Metabolic Flux Analysis (13C-MFA).^{[2][3][4]} This powerful technique allows researchers to track the pathway of carbon atoms from trehalose through various intracellular metabolic networks.^[4] By analyzing the incorporation of 13C into downstream metabolites using methods like mass spectrometry (MS) or nuclear magnetic resonance (NMR), scientists can quantify the rates (fluxes) of metabolic reactions.^{[4][5]} This

provides critical insights into cellular physiology, disease mechanisms, and the metabolic effects of drug candidates.[4][6]

Q2: How is D-(+)-Trehalose-13C12 metabolized by cells?

In most organisms, including mammals, trehalose is hydrolyzed by the enzyme trehalase into two molecules of D-glucose.[7] When using **D-(+)-Trehalose-13C12**, this process yields two molecules of fully labeled 13C-glucose. These labeled glucose molecules then enter central carbon metabolism, primarily through glycolysis and the tricarboxylic acid (TCA) cycle. The 13C label can subsequently be traced in various metabolic intermediates and end-products, such as lactate, amino acids, and lipids.



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Caption: Metabolism of **D-(+)-Trehalose-13C12** into downstream pathways.

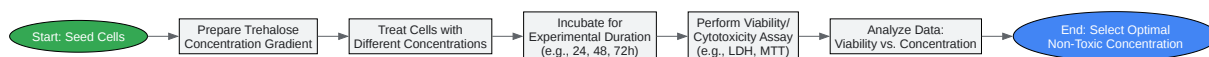
Q3: How do I determine the optimal concentration of D-(+)-Trehalose-13C12 for my cell culture experiment?

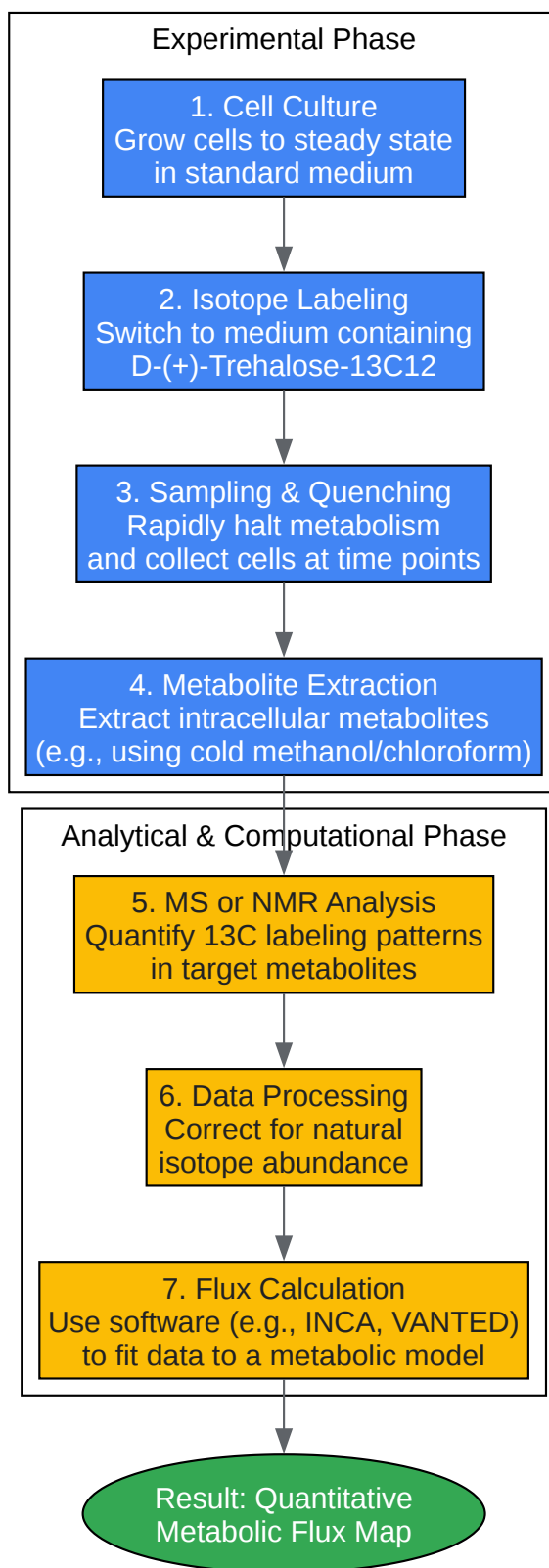
The optimal concentration is a balance between achieving sufficient label incorporation for detection and avoiding cellular toxicity or unintended biological effects. The first and most critical step is to perform a dose-response experiment to determine the cytotoxicity of trehalose for your specific cell line.

The ideal concentration for a 13C-MFA study is the highest concentration that does not significantly impact cell viability, proliferation, or morphology compared to an untreated control.

Experimental Workflow for Determining Optimal Concentration:

- **Establish a Cytotoxicity Profile:** Culture cells with a range of D-(+)-Trehalose concentrations for a duration relevant to your planned MFA experiment (e.g., 24-72 hours).
- **Assess Cell Viability:** Use a standard cytotoxicity assay (see Q4 for protocol).
- **Monitor Cell Health:** Observe cell morphology and measure proliferation rates.
- **Select Concentration:** Choose the highest concentration that shows no significant difference from the control group (typically >90% viability and normal proliferation/morphology).





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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Steady-state and Flux-based Trehalose Estimation as an Indicator of Carbon Flow from Gluconeogenesis or Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Metabolomics and Instationary ¹³C-Metabolic Flux Analysis Reveals Impact of Recombinant Protein Production on Trehalose and Energy Metabolism in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of ¹³c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 5. ¹³C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 6. Metabolic Flux Analysis with ¹³C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 7. prod-docs.megazyme.com [prod-docs.megazyme.com]
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